![molecular formula C31H52O3 B1246720 2,5,7,8-Tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]chroman-6-ol acetate](/img/structure/B1246720.png)
2,5,7,8-Tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]chroman-6-ol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A natural tocopherol and one of the most potent antioxidant tocopherols. It exhibits antioxidant activity by virtue of the phenolic hydrogen on the 2H-1-benzopyran-6-ol nucleus. It has four methyl groups on the 6-chromanol nucleus. The natural d form of alpha-tocopherol is more active than its synthetic dl-alpha-tocopherol racemic mixture.
Scientific Research Applications
Synthesis of α-Tocopherol and Related Compounds
2,5,7,8-Tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]chroman-6-ol acetate plays a key role in synthesizing α-tocopherol (Vitamin E) and its analogs. Studies have demonstrated various methods to synthesize α-tocopherol, highlighting the significance of chroman derivatives in these processes. For example, Akkerman et al. (1979) discussed synthesizing α-tocopherol via 2-(sulphinylmethyl)chromans, showcasing the utility of chroman derivatives in vitamin E synthesis (Akkerman, Koning, & Huisman, 1979). Similarly, Scott et al. (1976) reported the syntheses of α-tocopherol and α-tocotrienol, underscoring the versatility of these chroman derivatives in producing different vitamin E forms (Scott, Bizzarro, Parrish, & Saucy, 1976).
Anticancer Research
Research has explored the potential anticancer properties of vitamin E analogs derived from chroman compounds. For instance, Jia et al. (2008) investigated the anticancer efficacy of α-TEA, a vitamin E analog, against human prostate cancer cells. This study highlighted the role of chroman derivatives in developing potential cancer treatments (Jia, Yu, Wang, Sanders, & Kline, 2008).
Salinity Indicator in Geochemistry
Chroman derivatives have been identified as salinity-sensitive biomarkers in geological studies. Wang et al. (2021) found that certain isomers of methylated 2-methyl-2-(4,8,12-trimethyltridecyl)chromans in sediments are indicative of the salinity of the depositional environment, making these compounds valuable in geochemical analyses (Wang, Li, Fang, Lai, Lu, & Liu, 2021).
Synthesis of Liquid Crystals
Chroman derivatives are also used in synthesizing liquid crystals. Heppke et al. (1997) demonstrated the use of chroman compounds in creating novel liquid crystals with unique electro-optical properties, suitable for applications in display technologies and other areas (Heppke, Loetzsch, Morr, & Ernst, 1997).
Glycosylation of Vitamins
The glycosylation of vitamin E and its homologues using cultured plant cells is another application area. Shimoda et al. (2006) explored this to produce water-soluble vitamin derivatives, showcasing an innovative approach to modifying the solubility and possibly the bioavailability of vitamins (Shimoda, Kondo, Abe, Hamada, & Hamada, 2006).
properties
Product Name |
2,5,7,8-Tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]chroman-6-ol acetate |
|---|---|
Molecular Formula |
C31H52O3 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
[2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |
InChI |
InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31?/m1/s1 |
InChI Key |
ZAKOWWREFLAJOT-ADUHFSDSSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |
synonyms |
3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol Acetate, Tocopherol alpha Tocopherol alpha Tocopherol Acetate alpha Tocopherol Hemisuccinate alpha Tocopherol Succinate alpha Tocopheryl Calcium Succinate alpha-Tocopherol alpha-tocopherol acetate alpha-tocopherol hemisuccinate alpha-tocopherol succinate alpha-Tocopheryl Calcium Succinate d alpha Tocopherol d alpha Tocopheryl Acetate d-alpha Tocopherol d-alpha-Tocopheryl Acetate R,R,R-alpha-Tocopherol Tocopherol Acetate Tocopherol Succinate Tocopherol, d-alpha Tocopheryl Acetate vitamin E succinate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



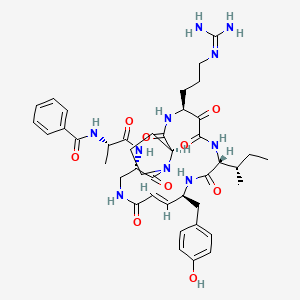
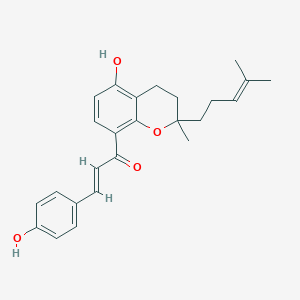
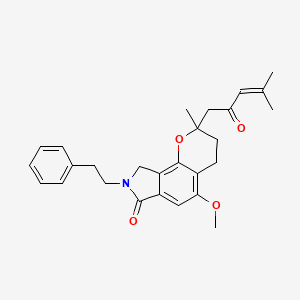
![disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B1246642.png)
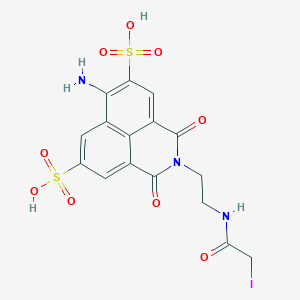
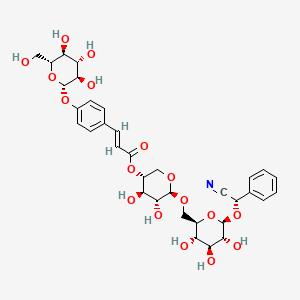
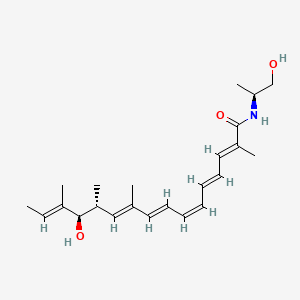


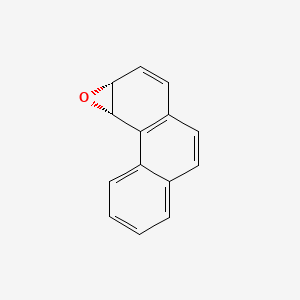

![1-[5-[4-(dimethylamino)phenyl]-2-(3,4,5-trimethoxyphenyl)-2H-1,3,4-oxadiazol-3-yl]ethanone](/img/structure/B1246658.png)
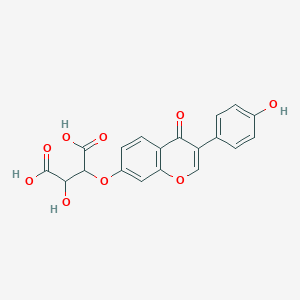
![(1S,3R,4R,6E,7R,8S,10R,11R,13Z,14R)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B1246660.png)